This compound belongs to the class of heterocyclic organic compounds, specifically pyrimidines, which are known for their diverse biological activities. Pyrimidine derivatives are often utilized as building blocks in the development of various pharmaceuticals and agrochemicals.
The synthesis of ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate typically involves several key steps:
The molecular formula for ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is , with a molecular weight of 206.24 g/mol.
The structural representation can be described using InChI and SMILES notations:
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-7(2)13-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3
CCOC(=O)C1=CN=C(N=C1C2CC2)C
Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate can undergo several chemical reactions:
The major products formed from these reactions include:
The mechanism of action for ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate primarily involves its interaction with specific enzymes or receptors within biological systems.
This compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For example, it could inhibit key enzymes that regulate metabolic processes, thereby exerting therapeutic effects .
The compound's stability and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.
Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate has several notable applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: